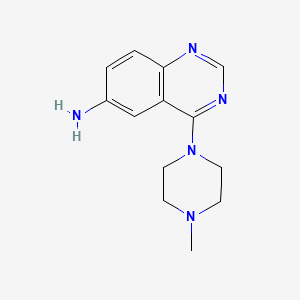

4-(4-methyl-1-piperazinyl)-6-Quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

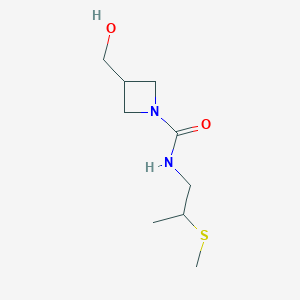

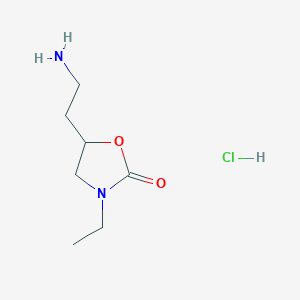

“4-(4-methyl-1-piperazinyl)-6-Quinazolinamine” is a chemical compound with the molecular formula C13H21N3 . It is also known by other names such as 1-{4-[(4-Methyl-1-piperazinyl)methyl]phenyl}methanamine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is complex. The piperazine N4 atom is protonated and contacts the deprotonated O atom of the fumarate anion through a hydrogen bond .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 219.33 . It has a refractive index of 1.547 and a density of 1.0154 g/mL at 25 °C .Scientific Research Applications

Analytical and Forensic Applications

4-(4-Methyl-1-Piperazinyl)-6-Quinazolinamine, as a piperazine derivative, is noteworthy in the field of analytical and forensic toxicology. It is part of the new psychoactive substances, with some piperazine drugs being identified in hair samples from routine cases concerning the presence of new psychoactive substances or 'smart drugs', indicating its relevance in forensic investigations and the understanding of drug abuse patterns (Rust et al., 2012).

Pharmacokinetic Studies

Piperazine derivatives have been a subject of pharmacokinetic studies. For instance, prazosin, a quinazoline derivative related to this compound, has been extensively studied for its pharmacokinetics, indicating the potential of such derivatives in the development of therapeutic agents. Such studies shed light on the absorption, metabolism, and excretion pathways of these compounds, which is crucial for their safe and effective use in medical applications (Jaillon, 1980).

Neuropharmacology and Psychiatric Applications

Compounds structurally related to this compound have been explored for their potential effects on neurological pathways and in psychiatric treatment. For example, L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a compound that modulates AMPA receptors, has been studied as a potential treatment for schizophrenia, showing the interest in piperazine derivatives for modulating brain function and treating psychiatric disorders (Marenco et al., 2002).

Therapeutic Agent Development

The structural characteristics of piperazine derivatives make them a significant focus in the development of therapeutic agents. For instance, 5-Hydroxytryptamine(1A) receptor antagonists related to piperazine derivatives have been studied for their potential in treating anxiety and mood disorders, demonstrating the therapeutic relevance of these compounds in addressing mental health conditions (Rabiner et al., 2002).

Anticoagulant Research

Some piperazine derivatives have been investigated for their anticoagulant properties, indicating the potential of these compounds in developing treatments for conditions requiring anticoagulation therapy. For example, MD 805, an anticoagulant, showed promising results in patients undergoing maintenance hemodialysis, pointing to the medical applications of piperazine derivatives in cardiovascular health (Matsuo et al., 1986).

properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)quinazolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-17-4-6-18(7-5-17)13-11-8-10(14)2-3-12(11)15-9-16-13/h2-3,8-9H,4-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMGUNWHHBSISY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338797-07-2 |

Source

|

| Record name | 4-(4-methylpiperazin-1-yl)quinazolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

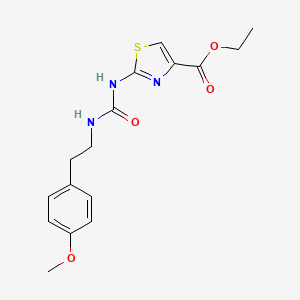

![N1-cyclohexyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2644624.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2644626.png)

![3-[3-(4-fluorophenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2644634.png)

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)

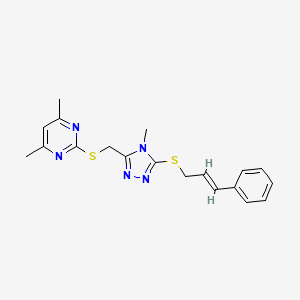

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)